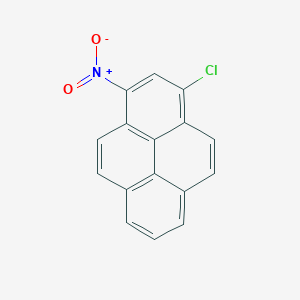

1-Chloro-3-nitropyrene

描述

Structure

3D Structure

属性

CAS 编号 |

836605-20-0 |

|---|---|

分子式 |

C16H8ClNO2 |

分子量 |

281.69 g/mol |

IUPAC 名称 |

1-chloro-3-nitropyrene |

InChI |

InChI=1S/C16H8ClNO2/c17-13-8-14(18(19)20)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |

InChI 键 |

RSALOGGAHDVVMY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 Chloro 3 Nitropyrene

Chemical Synthesis from 1-Nitropyrene (B107360)

The most conventional approach to synthesizing 1-chloro-3-nitropyrene begins with the nitration of pyrene (B120774) to form the precursor, 1-nitropyrene. This initial step is well-established and can be achieved through various nitrating agents. Following the formation of 1-nitropyrene, the subsequent chlorination is the critical step where regioselectivity becomes a significant hurdle.

Chlorination Reactions of 1-Nitropyrene

Research into the environmental presence of chloronitropyrenes has necessitated their synthesis for use as analytical standards. Studies have reported the simultaneous formation of several chloronitropyrene isomers from the reaction of pyrene with chlorine and nitrating agents, implying that direct chlorination of 1-nitropyrene would likely yield a mixture of products. xsrv.jp

Investigation of Regioselectivity in Chlorination (e.g., formation of 1,3-, 1,6-, and 1,8-CNP isomers)

The regioselectivity of the chlorination of 1-nitropyrene is a critical aspect that determines the product distribution. The most electronically activated positions in the pyrene nucleus for electrophilic substitution are C1, C3, C6, and C8. With the C1 position already occupied by a nitro group, the subsequent chlorination is directed to the remaining activated positions.

A study focused on identifying mutagens in surface soil reported the detection of this compound (1,3-CNP), 1-chloro-6-nitropyrene (B14181860) (1,6-CNP), and 1-chloro-8-nitropyrene (B15405489) (1,8-CNP). xsrv.jp For this analysis, these isomers were synthesized, indicating that methods for their preparation exist, likely through the chlorination of 1-nitropyrene followed by the separation of the resulting isomeric mixture. The formation of these specific isomers (1,3-, 1,6-, and 1,8-) is consistent with the known reactivity of the pyrene ring system.

The challenge in synthesizing a single, pure isomer like this compound lies in the difficulty of controlling the regioselectivity of the chlorination step. The separation of these closely related isomers often requires sophisticated chromatographic techniques.

Exploration of Novel Synthetic Pathways and Methodologies

Currently, the literature predominantly focuses on the synthesis of chloronitropyrenes through the direct electrophilic substitution of pyrene or its derivatives. There is a notable lack of information on novel or alternative synthetic pathways that offer improved regioselectivity for the synthesis of this compound. The development of such methodologies would be a significant advancement in the field of PAH chemistry, potentially involving multi-step synthetic sequences that build the substituted pyrene core from smaller, pre-functionalized precursors. Such approaches could offer greater control over the final substitution pattern, bypassing the challenges of electrophilic substitution on the intact pyrene ring. However, at present, these remain areas for future research and development.

Environmental Occurrence and Formation Mechanisms

Detection and Quantification in Environmental Compartments

1-Chloro-3-nitropyrene has been identified and quantified in surface soil, indicating its presence as an environmental contaminant. Research conducted in Kyoto, Japan, detected mutagenic this compound (1,3-CNP) in surface soil samples. researchgate.netxsrv.jp In this study, 1,3-CNP was found in the range of 9.2 to 13.8 picograms per gram of soil. researchgate.net The detection of this compound, along with its isomers 1-chloro-6-nitropyrene (B14181860) and 1-chloro-8-nitropyrene (B15405489), highlights the contamination of the soil environment with these halogenated nitro-polycyclic aromatic hydrocarbons. researchgate.netxsrv.jp

The presence of such compounds in soil is a concern as soil acts as a repository for chemicals released into the environment. xsrv.jp Polycyclic aromatic hydrocarbons (PAHs) and their derivatives can accumulate in soil due to their lipophilic nature and persistence. mdpi.com The primary processes for the removal of PAHs in soil are biological degradation by microorganisms like bacteria and fungi. scispace.com However, the degradation of PAHs can also lead to the formation of various transformation products that may accumulate. scispace.com

A study on the determination of chlorinated pyrenes in soil utilized gas chromatography/mass spectrometry (GC/MS) for analysis. tandfonline.com Furthermore, research into the remediation of 1-nitropyrene (B107360) in soil provides methods for extraction and analysis which can be relevant for its chlorinated derivatives. nih.gov For instance, soil samples can be prepared by spiking with the compound, homogenizing, and then extracting with solvents like hexane (B92381) for analysis by methods such as ultra-performance liquid chromatography with a fluorescence detector (UPLC-FLD). nih.gov Another advanced method for the determination of chlorinated PAHs in soil involves pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) and GC-MS analysis. researchgate.net

Table 1: Detection of this compound in Surface Soil

| Location | Concentration Range (pg/g of soil) | Reference |

|---|

While direct detection of this compound in atmospheric particulate matter is not extensively documented in the provided results, the potential for its occurrence is high based on the known presence of its parent compounds and related derivatives. Polycyclic aromatic hydrocarbons (PAHs) are widespread organic pollutants found in the atmosphere, primarily from incomplete combustion processes. scispace.com These compounds can adsorb onto airborne particles, facilitating their transport and entry into the respiratory system. mdpi.com

Nitro-PAHs, such as 1-nitropyrene, are commonly found in atmospheric particulate matter, originating from both primary emissions (e.g., diesel exhaust) and secondary atmospheric reactions of their parent PAHs. vscht.cznii.ac.jpnih.gov 1-Nitropyrene is one of the most abundant nitro-PAHs in the atmosphere and is often associated with fine airborne particulates (PM2.5). nii.ac.jpresearchgate.net Given that halogenated PAHs can be formed through the interaction of environmental PAHs with halogen-containing compounds, it is plausible that this compound could be present in atmospheric particulate matter. researchgate.netmdpi.comencyclopedia.pub

The analysis of airborne particulate matter for nitro-PAHs often involves collecting samples on filters, followed by extraction and analysis using sensitive techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS). nii.ac.jpnih.govnih.govnycu.edu.twcapes.gov.br These methods are capable of detecting trace levels of these compounds, often in the femtomole per cubic meter (fmol/m³) range. nih.gov The presence of other nitro-PAHs like 2-nitrofluoranthene (B81861) and dinitropyrenes in atmospheric samples from various locations further supports the potential for this compound to be a component of atmospheric particulate matter. nih.govtandfonline.com

Atmospheric Formation Pathways

The formation of halogenated PAHs, including chlorinated derivatives like this compound, can occur through photochemical reactions in the environment. tandfonline.comresearchgate.netmdpi.com These reactions involve the interaction of parent PAHs with halogen-containing compounds, often initiated or enhanced by light. tandfonline.comencyclopedia.pub PAHs and their photoreaction products can absorb light energy, leading to excited states that react with other chemicals to form various derivatives, including halogenated PAHs. tandfonline.com

Laboratory studies have demonstrated that the chlorination of pyrene (B120774) can occur in soil under sunlight irradiation. tandfonline.com While the specific photochemical formation of this compound is not detailed, the general mechanism involves the reaction of a PAH with a chlorine source in the presence of light. The subsequent nitration of a chlorinated pyrene intermediate, or the chlorination of a nitropyrene, could lead to the formation of this compound. The photolysis of 1-nitropyrene itself is a complex process that yields multiple photodecomposition products, indicating its photochemical reactivity. nih.govnih.gov

This compound can be formed through secondary processes involving its parent PAH, pyrene. In the environment, PAHs undergo various transformation processes, including nitration and halogenation. researchgate.netencyclopedia.pub These reactions can occur in different environmental compartments, such as the atmosphere and soil. scispace.comnih.gov

The formation of nitro-PAHs from parent PAHs in the atmosphere is a well-established secondary process. vscht.cz This can happen through gas-phase reactions initiated by hydroxyl (OH) or nitrate (B79036) (NO₃) radicals, or through heterogeneous reactions on the surface of particulate matter. vscht.cznih.gov Similarly, halogenation of PAHs can occur. numberanalytics.com Therefore, the formation of this compound likely involves a multi-step process where pyrene first undergoes either chlorination followed by nitration, or nitration followed by chlorination. For instance, research has shown the synthesis of this compound through the chlorination of 1-nitropyrene. researchgate.net The presence of metallic oxides in soil can also facilitate the nitration of pyrene. jst.go.jpjst.go.jp

Nitrogen oxides (NOx) play a crucial role in the formation of nitro-PAHs, and consequently, in the formation pathway of this compound. scispace.com In the atmosphere, PAHs can react with pollutants such as nitrogen oxides to yield nitro- and dinitro-PAHs. scispace.com Specifically, gas-phase reactions of PAHs with hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night, in the presence of NOx, lead to the formation of nitro-PAHs. vscht.cztandfonline.com

Heterogeneous reactions on the surface of aerosols are also significant. PAHs associated with particles can react with dinitrogen pentoxide (N₂O₅) or nitric acid (HNO₃) to produce nitro-PAHs. vscht.cz Studies have shown that exposing ambient particulate matter containing PAHs to a mixture of N₂O₅, nitrogen dioxide (NO₂), and NO₃ radicals results in the formation of various nitropyrenes. nih.gov The formation of 1-nitropyrene, a precursor to this compound, is influenced by the presence of NO₂ gas, nitrite (B80452) ions (NO₂⁻), or nitrate ions (NO₃⁻) on metallic oxides found in soil, especially under irradiation. jst.go.jpjst.go.jp The reaction of 1-chloro-2-naphthol (B1580519) with nitrogen dioxide has been shown to produce 1-chloro-6-nitro-2-naphthol, demonstrating the role of NOx in the nitration of chlorinated aromatic compounds. canterbury.ac.nz

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | 1,3-CNP |

| 1-Chloro-6-nitropyrene | 1,6-CNP |

| 1-Chloro-8-nitropyrene | 1,8-CNP |

| 1-Nitropyrene | 1-NP |

| 2-Nitrofluoranthene | 2-NF |

| Dinitropyrene | DNP |

| Nitrogen dioxide | NO₂ |

| Nitrogen oxides | NOx |

| Pyrene | |

| 1-chloro-2-naphthol | |

| 1-chloro-6-nitro-2-naphthol | |

| 2-nitrofluoranthene | |

| Dinitrogen pentoxide | N₂O₅ |

| Nitric acid | HNO₃ |

| Nitrate | NO₃⁻ |

The Environmental Trajectory of this compound: A Review of Degradation Processes

The environmental persistence and transformation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are of significant scientific interest due to the potential toxicity of these compounds and their degradation products. This article focuses on the environmental fate and degradation of this compound, a halogenated nitro-PAH. While specific data on this compound is limited, this analysis draws upon extensive research into its parent compound, 1-nitropyrene, to infer its likely environmental behavior and transformation pathways. The presence of mutagenic this compound has been detected in environmental samples such as surface soil, underscoring the importance of understanding its fate. jst.go.jp

Environmental Fate and Degradation Processes

Biotransformation and Microbial Degradation

Microbial activities play a critical role in the natural attenuation and bioremediation of nitroaromatic pollutants. Bacteria have evolved diverse enzymatic systems to transform these compounds, often using them as sources of carbon, nitrogen, and energy. nih.govresearchgate.net

The initial and most crucial step in the microbial degradation of this compound is the reduction of its nitro group, a reaction catalyzed by a class of enzymes known as nitroreductases. These enzymes are widespread in both anaerobic and aerobic bacteria and typically use flavin cofactors (FMN or FAD) and reduced pyridine (B92270) nucleotides (NADH or NADPH) as electron donors. oup.com

Nitroreductases catalyze the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. The reduction of the closely related compound 1-nitropyrene to 1-aminopyrene (B158619) by nitroreductases from Mycobacterium sp. has been reported. mdpi.com Similarly, bacteria isolated from the human gastrointestinal tract can reduce various dinitropyrenes. The bacterium Ralstonia eutropha JMP134 (also known as Cupriavidus necator JMP134) possesses a nitroreductase that acts on 3-nitrophenol (B1666305) and is also active on 2-chloro-5-nitrophenol, demonstrating a relaxed substrate specificity that would likely accommodate this compound. oup.comoup.comasm.org

Table 2: Microbial Nitroreductases and Their Activity on Related Aromatic Compounds This table is interactive. Click on the headers to sort the data.

| Enzyme Source Organism | Substrate(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Ralstonia eutropha JMP134 | 3-Nitrophenol, 2-Chloro-5-nitrophenol | Reduces nitro group to hydroxylamino group. | oup.comasm.org |

| Mycobacterium sp. | 1-Nitropyrene | Transforms 1-nitropyrene to 1-aminopyrene. | mdpi.com |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol (B164951), 4-Nitrophenol | Utilizes compounds as sole carbon and energy source. | acs.org |

| Burkholderia cepacia PB4 | 4-Nitrobenzoate | Reduces nitro group to hydroxylamino group. | oup.com |

The complete microbial degradation of a chlorinated nitroaromatic compound like this compound involves a multi-step pathway that addresses both the nitro and the chloro substituents. Following the initial enzymatic reduction of the nitro group to form 1-chloro-3-aminopyrene, subsequent transformations are necessary for detoxification and mineralization.

Based on pathways elucidated for similar compounds, a likely second step is reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. researchgate.netwikipedia.org For example, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 proceeds through the formation of chlorohydroquinone, which is then dechlorinated to hydroquinone. acs.org Similarly, Ralstonia eutropha JMP134 initiates the degradation of 2-chloro-5-nitrophenol by nitro group reduction, which is followed by reductive dechlorination of the resulting 2-amino-5-chlorohydroquinone. oup.com Anaerobic bacteria, particularly of the genus Dehalococcoides, are specialists in reductive dechlorination and are key organisms in the bioremediation of chlorinated pollutants. researchgate.netnih.gov The resulting aminopyrenol could then undergo ring cleavage, eventually leading to mineralization.

Proposed Microbial Transformation Pathway for this compound:

Nitro-Reduction: this compound is reduced by a nitroreductase to 1-chloro-3-hydroxylaminopyrene.

Further Reduction/Rearrangement: The hydroxylamino intermediate is converted to 1-chloro-3-aminopyrene. mdpi.comnih.gov

Reductive Dechlorination: The 1-chloro-3-aminopyrene undergoes enzymatic removal of the chlorine atom to yield 3-aminopyrene or a related aminopyrenol. oup.comacs.org

Ring Cleavage: Dioxygenase enzymes attack the aromatic ring structure of the dechlorinated intermediate, leading to breakdown into aliphatic acids.

Mineralization: The aliphatic intermediates are funneled into central metabolic pathways, such as the Krebs cycle, resulting in the formation of carbon dioxide, water, and inorganic ions. mdpi.com

Identifying and isolating microorganisms capable of degrading specific pollutants is a cornerstone of bioremediation research. The primary method for finding bacteria that can break down this compound is the enrichment culture technique. acs.org This process involves collecting samples from contaminated environments (e.g., industrial soil, sediment) and culturing them in a defined mineral salts medium where this compound is supplied as the sole source of carbon and/or nitrogen. acs.orgmdpi.com This selective pressure allows only those microbes that can metabolize the target compound to grow and become dominant in the culture.

Through such methods, numerous bacterial genera have been identified that can degrade related chlorinated and nitroaromatic compounds. These represent strong candidates for the degradation of this compound. Once isolated, strains are characterized using physiological tests and phylogenetic analysis, typically through 16S rRNA gene sequencing, to determine their identity and metabolic capabilities. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the analysis of 1-Chloro-3-nitropyrene, enabling its separation from a multitude of other compounds present in environmental extracts. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical objective.

Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC)

Two-dimensional high-performance liquid chromatography (2D-HPLC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional HPLC, making it a powerful tool for analyzing complex samples. nih.gov This technique subjects the sample to two distinct separation mechanisms, greatly improving the ability to isolate target analytes from interfering matrix components. nih.gov

In the context of CₗNPAH analysis, a 2D-HPLC system has been successfully utilized for the determination of this compound (1,3-CNP), along with its isomers 1,6-CNP and 1,8-CNP, in surface soil. researchgate.net A common approach involves using a normal-phase column in the first dimension and a reversed-phase column in the second dimension. This orthogonality in separation mechanisms ensures a more effective distribution of compounds across the 2D separation space. For the analysis of nitrated compounds, which are often not naturally fluorescent, an on-line reduction step is frequently integrated into the system. In one such method, a zinc on-line catalytic column was used to reduce the chloronitropyrenes to their corresponding highly fluorescent amino derivatives before detection. researchgate.net This approach allowed for the successful detection of 1,3-CNP in the range of 9.2-13.8 picograms per gram of soil. researchgate.net

Table 1: 2D-HPLC Analysis of Chloronitropyrenes in Soil

| Compound | Concentration Range (pg/g soil) |

|---|---|

| This compound | 9.2 - 13.8 |

| 1-Chloro-6-nitropyrene (B14181860) | 3.4 - 4.6 |

| 1-Chloro-8-nitropyrene (B15405489) | 4.3 - 5.0 |

Data sourced from a study on surface soil collected in Kyoto, Japan. researchgate.net

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive technique for the quantification of fluorescent compounds. However, nitro-PAHs like this compound exhibit very low native fluorescence. nycu.edu.tw To overcome this limitation, an essential step is the on-line reduction of the nitro group to a highly fluorescent amino group. nycu.edu.twnih.gov This conversion is typically achieved by passing the column effluent through a post-column reactor containing a reducing agent, such as a zinc or platinum/rhodium (Pt/Rh) catalyst, before it enters the fluorescence detector. nih.govnycu.edu.tw

This HPLC-EC-FLD (electrochemical reduction followed by fluorescence detection) method provides excellent sensitivity, with detection limits for related nitropyrenes reaching the picogram (pg) or even femtomol (fmol) level. nycu.edu.twnih.gov For instance, a method developed for 1-nitropyrene (B107360) and its metabolites using a zinc reduction column achieved detection limits of 20-30 fmol. nih.gov The separation is typically performed on a reversed-phase C18 column with an aqueous-organic mobile phase, such as acetonitrile (B52724) and a buffer solution. nycu.edu.tw

Column Liquid Chromatography with Electrochemical Detection

Column liquid chromatography coupled with electrochemical detection (LC-EC) provides a sensitive and selective method for the determination of electroactive compounds, including nitrated polycyclic aromatic hydrocarbons (NPAHs). nih.gov The principle of detection is based on measuring the current generated by the oxidation or reduction of the analyte at the surface of an electrode set at a specific potential.

For the analysis of NPAHs, the nitro group is electrochemically reduced. A method for determining dinitropyrenes and 1-nitropyrene in airborne particulates employed a reversed-phase C18 column with an aqueous eluent containing acetonitrile and sodium monochloroacetate as a buffer. nih.govcapes.gov.br This system demonstrated excellent linearity with correlation coefficients greater than 0.999 and achieved detection limits of approximately 20 pg for the analytes. nih.govcapes.gov.br This approach offers a relatively simple and convenient procedure for determining NPAHs like this compound in environmental samples. nih.gov

Table 2: Performance of LC-EC for Nitropyrene Analysis

| Parameter | Finding |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / Sodium monochloroacetate buffer |

| Linearity (r) | > 0.999 |

| Detection Limit | ~20 pg |

Based on a method for dinitropyrenes and 1-nitropyrene. nih.govcapes.gov.br

Gas Chromatography Techniques

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For NPAHs, including chlorinated derivatives, GC is often coupled with highly sensitive and selective detectors. iarc.fr The detection of mutagenic this compound, along with its 1,6- and 1,8- isomers, has been reported in surface soil samples, indicating the applicability of GC-based methods for its analysis. acs.org

Various detectors can be used, including flame ionization detection (FID), electron capture detection (ECD), and nitrogen-phosphorus detection (NPD), though these may suffer from interferences in complex environmental matrices. nycu.edu.tw Gas chromatography-mass spectrometry (GC-MS) is the most common and robust technique, providing both separation and structural information. In selected ion monitoring (SIM) mode, GC-MS offers high sensitivity and selectivity for target analytes. For instance, a method for analyzing chlorinated PAHs in wastewater using a DB-17ms column reported method detection limits of less than 0.18 ng/L in the solid phase. researchgate.net

For extremely complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) provides superior separation power, capable of resolving thousands of compounds in a single run. nih.gov This technique has been applied to complex PAH mixtures, including chloro-PAHs, demonstrating its potential for the detailed characterization of environmental samples containing this compound. nih.gov

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of organic molecules. Its high sensitivity and ability to provide molecular weight and fragmentation information are crucial for confirming the presence of specific compounds like this compound.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. mdpi.comresearchgate.net This accuracy allows for the determination of the elemental composition of an ion, enabling the assignment of a unique molecular formula with a high degree of confidence. mdpi.com When analyzing environmental samples for this compound, HRMS can distinguish the target analyte from other co-eluting compounds that may have the same nominal mass but different elemental compositions.

When coupled with a separation technique like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), it becomes a powerful platform for both quantification and confirmation. Tandem mass spectrometry (MS/MS) capabilities on HRMS instruments further aid in structural elucidation by generating characteristic fragment ions. mdpi.com While a specific HRMS fragmentation pattern for this compound is not detailed in the provided search results, the technique's ability to differentiate isomers and provide unambiguous identification makes it the gold standard for structural confirmation in complex mixture analysis. mdpi.comdiva-portal.org

Coupling with Chromatographic Techniques (e.g., HPLC/MS, GC/MS)

The analysis of nitro-PAHs, including chlorinated species like this compound, heavily relies on the separation power of chromatography coupled with the detection sensitivity of mass spectrometry. iarc.fr Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for this purpose. who.int

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS):

HPLC is particularly advantageous for the analysis of thermally labile or less volatile nitro-PAHs. When coupled with MS, it provides a robust method for separation and detection.

Two-Dimensional HPLC/MS: For complex samples, two-dimensional (2D) HPLC systems offer enhanced resolution. An improved LC-MS/MS method has been developed for detecting 1-nitropyrene in low-volume ambient particulate matter samples, which involves ultrasonic extraction, sample concentration, and analysis using 2D-HPLC. nih.gov In such systems, the first dimension can be used for initial separation and isolation of the target analyte, which is then transferred to a second column for further separation before entering the mass spectrometer. nih.gov

Online Reduction: A significant enhancement in sensitivity for some HPLC methods involves the online reduction of the nitro group to an amino group. For instance, 1-nitropyrene can be isolated on an initial HPLC column and then catalytically converted to 1-aminopyrene (B158619) in a reduction column packed with a Pt/Rh catalyst. nih.gov This derivatization can improve ionization efficiency and detection limits.

Ionization Techniques: Various ionization sources can be used in LC/MS analysis of PAHs and their derivatives. While atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common, their effectiveness can vary depending on the specific compound and mobile phase used. researchgate.net For related compounds like 1-nitropyrene, methods using LC-MS/MS have been developed that are comparable in sensitivity to GC-NICI-MS but with less extensive sample preparation. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS):

GC/MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including many nitro-PAHs. iarc.fr

Capillary Columns: Fused silica (B1680970) capillary columns are frequently employed to achieve high-resolution separation of isomers. acs.orgnih.gov For example, the analysis of chlorinated nitrobenzene (B124822) residues has been performed using fused silica capillary column chromatography and mass spectroscopy. nih.gov

Electron Impact (EI) Ionization: Standard GC/MS often uses electron impact (EI) ionization. However, for nitro-PAHs, EI can cause extensive fragmentation, leading to less sensitive molecular ions. mdpi.com

Injection Techniques: Cool-on-column injection can be utilized to introduce the sample into the GC, minimizing thermal degradation of sensitive analytes. nih.gov

The table below summarizes typical chromatographic approaches used for the analysis of nitro-PAHs, which are applicable to this compound.

| Technique | Column Type | Key Features | Application Example | Reference |

| HPLC/MS | Two-dimensional, ODS | Online reduction to amino derivative for enhanced sensitivity. | Analysis of 1-nitropyrene in air particulate matter. | nih.gov |

| GC/MS | Fused silica capillary (e.g., OV-101, OV-210) | High-resolution separation of isomers. | Identification of chlorinated nitrobenzene residues in fish. | nih.gov |

| GC/MS | Fused silica capillary | Used with various detectors for isomer separation. | Analysis of nitrated PAHs from combustion emissions. | acs.org |

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and characterization of compounds like this compound. The primary methods include Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. For related compounds like the oxidative metabolites of 1-chloropyrene (B1222765), extensive NMR analyses (including ¹H, ¹³C, COSY, HSQC, and HMBC) have been used to definitively determine the position of substituents on the pyrene (B120774) ring system. researchgate.net For example, the chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern of the chloro and nitro groups on the pyrene core of this compound.

UV-Visible Spectroscopy:

UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) and molar extinction coefficients are characteristic properties of a compound. researchgate.net For nitro-PAHs, the presence of the nitro group and the extended aromatic system results in characteristic absorption bands. This data is useful for quantitative analysis and for monitoring reactions. researchgate.net

Mass Spectrometry (for characterization):

Beyond its use in quantification, mass spectrometry provides key structural information.

Electron Ionization (EI): The fragmentation pattern in EI-MS can be used as a fingerprint for a specific compound. The NIST WebBook contains a reference mass spectrum for the related compound 1-chloro-3-nitrobenzene, which shows characteristic fragment ions. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, confirming the identity of this compound.

The table below summarizes spectroscopic data relevant to the characterization of nitro-aromatic compounds.

| Technique | Information Provided | Relevance to this compound | Reference |

| ¹H and ¹³C NMR | Detailed structural information, connectivity of atoms. | Elucidation of the precise substitution pattern on the pyrene core. | researchgate.net |

| UV-Visible Spectroscopy | Absorption maxima, molar extinction coefficient. | Quantitative analysis and electronic structure characterization. | researchgate.net |

| Mass Spectrometry (EI) | Fragmentation pattern, molecular fingerprint. | Structural confirmation and identification by comparison to spectral libraries. | nist.gov |

Theoretical and Computational Chemistry Approaches

Molecular Modeling of Structural Conformation and Reactivity

Molecular modeling techniques are employed to predict the three-dimensional structure of 1-Chloro-3-nitropyrene and analyze its conformational flexibility. These models are crucial for understanding how the molecule interacts with biological systems and environmental matrices. For instance, molecular docking simulations have been used to study the interaction of similar compounds, such as 1-chloropyrene (B1222765) and 1-nitropyrene (B107360), with the active sites of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These studies reveal preferred orientations and binding affinities, which are key determinants of metabolic pathways. nih.govresearchgate.net The structural conformation of the parent pyrene (B120774) molecule and its derivatives influences their interaction energies within the active sites of these enzymes. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms and calculating the energetics of chemical transformations. nih.govresearchgate.netmdpi.comscirp.org DFT calculations can determine the activation energies for various metabolic pathways, such as hydroxylation and epoxidation, providing insights into the most likely routes of degradation. nih.gov For the related compound 1-nitropyrene, DFT studies have shown that the epoxidation pathway has a lower energy barrier compared to hydroxylation. researchgate.net These calculations can also predict the stability of intermediates and transition states, offering a detailed picture of the reaction landscape. nih.govresearchgate.net The choice of functional and basis set in DFT calculations is critical for obtaining results that are in good agreement with experimental data. scirp.org

Below is a table summarizing DFT calculated energies for key reactions of a related nitrated polycyclic aromatic hydrocarbon, 1-nitropyrene, which can provide insights into the potential reactivity of this compound. nih.gov

| Reaction Pathway | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

| Hydroxylation | ||

| C3 site | 26.57 | -44.72 to -50.21 (for all sites) |

| C4 site | 26.06 | -44.72 to -50.21 (for all sites) |

| C6 site | 25.97 | -44.72 to -50.21 (for all sites) |

| C8 site | 24.57 | -44.72 to -50.21 (for all sites) |

| Epoxidation | 9.42 | Not specified |

Note: Data is for 1-nitropyrene and serves as an illustrative example of the types of energetic parameters determined via DFT. The values indicate that hydroxylation at the C8 site is the most kinetically favored hydroxylation pathway, and that epoxidation is generally more favorable than hydroxylation. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. nih.govmdpi.commpg.de For a compound like this compound, MD simulations can model its interactions with biological membranes, soil particles, or water molecules. mpg.de These simulations provide a dynamic picture of how the molecule partitions between different environmental compartments and how it orients itself within complex systems like the active site of an enzyme. nih.govmdpi.com For the related 1-nitropyrene, MD simulations have been instrumental in understanding its binding and conformational changes within various CYP enzymes. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. researchgate.net For environmental contaminants like this compound, QSRR can be used to predict properties such as degradation rates or toxicity based on calculated molecular descriptors. researchgate.net These descriptors can include electronic, steric, and hydrophobic parameters. While specific QSRR studies on this compound are not prevalent, the methodology is widely applied to polycyclic aromatic compounds and their derivatives to predict their environmental fate and behavior. researchgate.netscience.gov

Elucidation of Degradation Pathways and Intermediate Formation via Computational Methods

Computational methods are pivotal in predicting the degradation pathways of this compound and identifying potential intermediates. By combining DFT calculations and MD simulations, researchers can map out the entire metabolic or environmental degradation process. nih.gov For example, computational studies on 1-nitropyrene have identified major hydroxylated and epoxidized metabolites. nih.govresearchgate.net These methods can also predict the formation of reactive intermediates, which may be responsible for the toxic and mutagenic effects of the parent compound. acs.org The photochemistry of 1-nitropyrene, for instance, has been studied computationally, revealing the formation of a pyrenoxy radical that leads to the production of 1-hydroxypyrene. acs.org Such insights are crucial for assessing the environmental risk posed by these compounds and for developing remediation strategies.

常见问题

Basic: What synthetic methodologies are recommended for 1-chloro-3-nitropyrene, and how can reaction conditions be optimized?

Answer:

The synthesis of chloro-nitro aromatic compounds often involves nitration followed by chlorination or vice versa. A validated approach for structurally similar compounds (e.g., 4-chloro-3-nitropyridine) uses trichlorophosphate (POCl₃) in toluene under reflux (0–110°C for 16 hours) . Key optimization parameters include:

- Temperature control : Gradual heating prevents side reactions like over-nitration.

- Solvent selection : Toluene is preferred for its inertness and ability to dissolve intermediates.

- Stoichiometry : Excess POCl₃ (3:1 molar ratio relative to substrate) ensures complete chlorination .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>99%) using GC-MS .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.5 ppm for nitro groups) .

- FTIR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .

- HPLC-PDA : Quantify impurities using a C18 column with methanol/water mobile phase (detection at 254 nm) .

Advanced Tip : Use X-ray crystallography for unambiguous structural confirmation if crystals are obtainable .

Advanced: How do computational methods complement experimental data in studying this compound’s reactivity?

Answer:

Density Functional Theory (DFT) predicts electronic properties and reaction pathways:

- Calculate HOMO-LUMO gaps to assess electrophilicity (critical for nitropyrene’s mutagenicity) .

- Simulate reaction intermediates (e.g., transition states in nitration/chlorination) to optimize synthesis .

Case Study : DFT analysis of a thiourea derivative revealed charge transfer mechanisms between nitro and chloro groups, guiding solvent selection for stability .

Advanced: What mechanisms underlie the mutagenicity of this compound, and how are DNA adducts analyzed?

Answer:

this compound’s nitro group undergoes enzymatic reduction to form reactive intermediates that bind DNA. Key steps:

- Nitroreductase activity generates amine derivatives, forming C8-dG adducts (e.g., N-(deoxyguanosin-8-yl)-1-aminopyrene) .

- 32P-postlabeling : Detect adducts at sensitivities of 1 adduct per 10⁸ nucleotides .

Mutation Profile : In mammalian cells, adducts induce G→T transversions (dominant) and frameshifts in repetitive sequences (e.g., 5’-CGCGCG-3’) .

Advanced: How should researchers address contradictions in mutagenicity data across studies?

Answer:

Discrepancies often arise from:

- Sequence context : Mutation rates vary with flanking bases (e.g., 5’-methylcytosine enhances G→A mutations by 50%) .

- Metabolic differences : Species-specific cytochrome P450 activity alters metabolite profiles .

Methodological Resolution :

Standardize in vitro models (e.g., human 293T vs. COS-7 cells) .

Use isotope-labeled compounds (e.g., ³H-1-nitropyrene) to track adduct formation kinetics .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .

- Exposure management : For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced: How does the electronic structure of this compound influence its environmental persistence?

Answer:

The electron-withdrawing nitro group stabilizes the molecule against hydrolysis, while the chloro group enhances lipophilicity, promoting bioaccumulation.

Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。